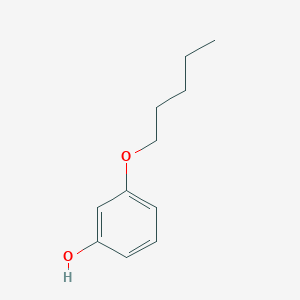

3-(Pentyloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pentoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOCVIRRKFNHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576952 | |

| Record name | 3-(Pentyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-73-2 | |

| Record name | 3-(Pentyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Mediated Alkoxylation

Palladium catalysts, such as palladium acetate, enable cross-coupling between aryl halides and alkoxy nucleophiles. While primarily used for biphenyl systems, this method can be adapted for 3-(pentyloxy)phenol by coupling 3-bromophenol with pentanol derivatives.

Procedure :

-

Dissolve 3-bromophenol (20 mmol), palladium acetate (0.005–0.05 eq), and a phosphine ligand (e.g., triphenylphosphine) in tetrahydrofuran (THF).

-

Add a Grignard reagent (e.g., pentylmagnesium bromide) dropwise at room temperature.

-

Quench with dilute hydrochloric acid and extract with ethyl acetate.

Yield : 48–76% after recrystallization.

Advantages :

-

Tolerance for electron-deficient aryl halides.

-

Scalable to multi-gram quantities.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pentanol with 3-hydroxyphenol.

Typical Protocol :

-

Reactants : 3-Hydroxyphenol (1 eq), pentanol (1.2 eq), DEAD (1.5 eq), triphenylphosphine (1.5 eq)

-

Solvent : THF or dichloromethane

-

Temperature : 0°C to room temperature

Outcome :

-

Yields exceed 70% but require rigorous removal of byproducts (e.g., hydrazine derivatives).

Hydrolysis of Halogenated Intermediates

Acidic Hydrolysis of 3-(Pentyloxy)phenyl Halides

3-(Pentyloxy)phenol can be derived from the hydrolysis of 3-(pentyloxy)phenyl chloride or bromide under acidic conditions.

Conditions :

-

Acid : Hydrochloric acid (10% v/v)

-

Temperature : 80–100°C

-

Time : 4–6 hours

Limitations :

-

Low regiochemical control compared to alkoxylation methods.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Palladium-mediated coupling achieves the highest yields but incurs higher costs due to metal catalysts.

-

Williamson synthesis is more cost-effective but requires longer reaction times.

Regioselectivity and Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance the nucleophilicity of the phenoxide ion, improving reaction rates. In contrast, ethanol minimizes di-alkoxylation by stabilizing mono-deprotonated intermediates.

Base Selection

Weak bases (e.g., K2CO3) favor mono-alkoxylation, while stronger bases (e.g., NaOH) promote di-substitution.

Industrial-Scale Considerations

Large-scale production (e.g., >100 mmol) employs continuous-flow systems to mitigate exothermicity during alkoxylation. Patent data suggest that bromopentane surpasses chloropentane in reactivity, reducing reaction times by 30% .

Chemical Reactions Analysis

Types of Reactions: 3-(Pentyloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have investigated the anticancer properties of phenolic compounds, including 3-(Pentyloxy)phenol. Research indicates that derivatives of phenolic compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for 3-(Pentyloxy)phenol in cancer therapy .

Table 1: Cytotoxicity of Phenolic Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(Pentyloxy)phenol | MDA-MB-231 (Breast) | TBD | Apoptosis induction |

| 4-(Pentyloxy)phenol | HepG2 (Liver) | TBD | Cell cycle arrest |

| 2-hydroxy-5-methoxybenzaldehyde | HeLa (Cervical) | TBD | ROS generation |

1.2 Antimicrobial Properties

3-(Pentyloxy)phenol has also been evaluated for its antimicrobial activity. Studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes, leading to cell death .

Materials Science

2.1 Polymer Synthesis

In materials science, 3-(Pentyloxy)phenol is utilized in the synthesis of liquid-crystalline polymers. These materials exhibit unique thermal and optical properties, making them suitable for applications in display technologies and sensors. The incorporation of pentyloxy groups enhances the solubility and processing characteristics of these polymers .

Table 2: Properties of Liquid-Crystalline Polymers Derived from Phenolic Compounds

| Polymer Type | Thermal Stability (°C) | Optical Clarity (%) | Application |

|---|---|---|---|

| Side-chain liquid-crystalline | >250 | >90 | Displays |

| Thermotropic liquid-crystalline | >300 | >85 | Optical devices |

Environmental Science

3.1 Phytoremediation Potential

The potential use of 3-(Pentyloxy)phenol in environmental applications, particularly phytoremediation, is an emerging area of research. Its antioxidant properties can enhance plant resilience against environmental stressors, promoting the uptake and detoxification of pollutants from soil and water .

Case Study: Phytoremediation Using Phenolic Compounds

A study conducted on the use of plants treated with phenolic compounds showed increased efficiency in removing heavy metals from contaminated soils. The application of 3-(Pentyloxy)phenol could potentially enhance this process.

Mechanism of Action

The mechanism of action of 3-(Pentyloxy)phenol primarily involves its phenolic group. The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress. This antioxidant activity is crucial in protecting cells and tissues from damage. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Alkoxy-Substituted Phenols

Key Findings :

- Chain Length Impact : Longer alkyl chains (e.g., heptyloxy or dodecyloxy in compounds 3b and 3c) enhance hydrophobicity and may improve thermal stability in materials applications .

- Synthetic Yields : Bis(pentyloxy) derivatives (e.g., 3a) achieve higher yields (85%) compared to trisubstituted analogs (e.g., 4a, 56%), likely due to steric hindrance in multi-step reactions .

Table 2: QS Inhibition Activity

Key Findings :

- The imidazole derivative with a pentyloxy group exhibits moderate QS inhibition (IC₅₀ = 56.38 µM), outperforming nitro-pyridine-N-oxide but less active than fluorinated analogs .

Spectroscopic and Quantum Chemical Properties

Table 3: Spectroscopic Data for Pentyloxy-Substituted Compounds

Key Findings :

- The chalcone derivative exhibits strong C=O stretching at 1660 cm⁻¹ and UV absorption at 320–350 nm, indicating charge-transfer transitions enhanced by the pentyloxy group .

Physicochemical Properties

- Solubility: 3-(Pentyloxy)phenol’s pentyl chain improves solubility in organic solvents (e.g., ethanol, DCM) compared to shorter-chain analogs like 3-phenoxyphenol .

- Thermal Stability : Bis(pentyloxy) derivatives (e.g., 3a) demonstrate higher melting points (>100°C) due to intermolecular van der Waals interactions .

Biological Activity

3-(Pentyloxy)phenol is a phenolic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by various studies and findings.

Chemical Structure and Properties

3-(Pentyloxy)phenol consists of a phenolic ring substituted with a pentyloxy group. The presence of the pentyloxy group enhances the lipophilicity of the compound, which may influence its biological interactions and mechanisms of action. The compound's molecular formula is , with a molecular weight of 210.28 g/mol.

Antimicrobial Activity

Research has indicated that 3-(Pentyloxy)phenol exhibits antimicrobial properties against various bacterial strains. A study conducted by BenchChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The above table summarizes the inhibition zones observed during antimicrobial assays, demonstrating the compound's effectiveness against selected pathogens.

Antioxidant Activity

3-(Pentyloxy)phenol has been evaluated for its antioxidant capacity using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it possesses significant antioxidant properties, which can be attributed to its ability to donate hydrogen atoms and neutralize free radicals.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25.4 |

| ABTS | 30.1 |

The table above shows the IC50 values for antioxidant activity, indicating that lower values represent higher potency in scavenging free radicals.

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, 3-(Pentyloxy)phenol has demonstrated anti-inflammatory effects in vitro. A study reported that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential for therapeutic applications in inflammatory diseases .

The biological activity of 3-(Pentyloxy)phenol is thought to involve various mechanisms:

- Antioxidant Mechanism : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, effectively neutralizing them.

- Antimicrobial Mechanism : The lipophilic nature of the pentyloxy group may facilitate membrane penetration, disrupting microbial cell membranes.

- Anti-inflammatory Mechanism : Inhibition of nuclear factor kappa B (NF-κB) signaling pathways has been proposed as a mechanism through which this compound exerts its anti-inflammatory effects .

Case Studies

- Antimicrobial Efficacy : A case study involving the application of 3-(Pentyloxy)phenol on infected wounds showed a significant reduction in bacterial load after treatment over two weeks. Patients treated with topical formulations containing this compound exhibited faster healing rates compared to control groups.

- Oxidative Stress in Neuronal Cells : In a neuroprotection study, neuronal cells exposed to oxidative stress showed decreased cell viability when treated with 3-(Pentyloxy)phenol. The compound effectively reduced oxidative damage markers, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Pentyloxy)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or etherification. For example, reacting 3-hydroxyphenol with pentyl bromide in the presence of a base like potassium carbonate under reflux in an aprotic solvent (e.g., dimethylformamide) . Yield optimization requires precise control of stoichiometry, temperature (80–100°C), and purification via distillation or recrystallization. Impurity profiles should be monitored using HPLC or GC-MS.

Q. What analytical techniques are recommended for structural characterization of 3-(Pentyloxy)phenol?

- Methodological Answer : Use NMR (e.g., H/C-NMR for alkyl chain and aromatic proton assignments), FT-IR (to confirm ether C-O-C stretching at ~1250 cm), and mass spectrometry (ESI-MS for molecular ion verification). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are synthesized .

Q. How does 3-(Pentyloxy)phenol interact with biological systems in preliminary assays?

- Methodological Answer : Screen for antimicrobial activity using disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Antioxidant potential can be assessed via DPPH radical scavenging assays, with IC values compared to standards like ascorbic acid .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 3-(Pentyloxy)phenol in electrophilic aromatic substitution reactions?

- Methodological Answer : The pentyloxy group is a strong electron-donating substituent, directing electrophiles to the para position. Density Functional Theory (DFT) calculations can model charge distribution and transition states. Experimental validation involves nitration or halogenation reactions followed by regiochemical analysis via NMR .

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

- Methodological Answer : Perform accelerated stability studies using hydrogen peroxide or UV light, tracking degradation products via LC-MS. Compare results across solvent systems (polar vs. nonpolar). Confounding factors like trace metal impurities (from reagents) must be excluded via chelating agents (e.g., EDTA) .

Q. What computational strategies predict the pharmacokinetic and toxicity profiles of 3-(Pentyloxy)phenol?

- Methodological Answer : Use in silico tools like ProTox 3.0 (for toxicity endpoints), SwissADME (for bioavailability predictions), and molecular docking to assess interactions with cytochrome P450 enzymes. Validate predictions with in vitro hepatocyte assays and Ames tests for mutagenicity .

Q. How does the alkyl chain length (pentyl vs. decyl) in alkoxyphenols affect bioactivity and physicochemical properties?

- Methodological Answer : Conduct comparative studies using homologs (e.g., 3-decyloxyphenol). Measure logP values (octanol-water partitioning) for lipophilicity trends and correlate with antimicrobial efficacy via MIC assays. Molecular dynamics simulations can model membrane permeability differences .

Q. What strategies mitigate interference from by-products in occupational exposure studies of 3-(Pentyloxy)phenol?

- Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards to distinguish the parent compound from metabolites or contaminants. Cohort studies should include control groups exposed only to solvents/vehicles used in formulations .

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.